molecular formula C57H87N7O15 B549178 Plitidepsin CAS No. 137219-37-5

Plitidepsin

カタログ番号 B549178
CAS番号: 137219-37-5
分子量: 1110.3 g/mol
InChIキー: UUSZLLQJYRSZIS-LXNNNBEUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Plitidepsin, also known as dehydrodidemnin B, is a chemical compound extracted from the ascidian Aplidium albicans . It is a member of the class of compounds known as didemnins . It is a cyclic depsipeptide, meaning it is a cyclic peptide in which there is one or more ester bond in place of one or more of a peptide bond .


Synthesis Analysis

The current supply of plitidepsin relies on laborious chemical synthesis processes . A new approach combines microbial and chemical synthesis to produce plitidepsin . This involves screening a Tistrella strain library to identify a high-yield didemnin B producer, then introducing a second copy of the didemnin biosynthetic gene cluster into its genome .


Molecular Structure Analysis

Plitidepsin is a cyclic depsipeptide . Its chemical structure is very close to that of didemnin B, the only difference being that the lactate residue in didemnin B is present in the oxidized pyruvate version .


Chemical Reactions Analysis

Plitidepsin has antineoplastic activity which stems from its ability to inhibit cell growth and induce apoptosis . It also inhibits the growth and induces apoptosis in MOLT-4 cells by inhibiting VEGF secretion .


Physical And Chemical Properties Analysis

Plitidepsin belongs to the class of organic compounds known as cyclic depsipeptides . These are natural or synthetic compounds having sequences of amino and hydroxy carboxylic acid residues (usually α-amino and α-hydroxy acids) connected in a ring .

科学的研究の応用

Antiviral Agent against COVID-19

Scientific Field: Virology, specifically SARS-CoV-2 research .

Methods of Application: Plitidepsin inhibits eEF1A and therefore translation of necessary viral proteins, behaving as a “host-directed” anti-SARS-CoV-2 agent .

Results or Outcomes: The drug has demonstrated superior ex vivo efficacy compared to other host-directed agents and remdesivir, and it might retain its antiviral effect against the more transmittable B.1.1.7 variant . Preliminary findings in hospitalized COVID-19 patients have suggested potential safety and efficacy of plitidepsin, in terms of viral load reduction and clinical resolution .

Treatment for Multiple Myeloma

Scientific Field: Oncology, specifically multiple myeloma research .

Results or Outcomes

Antitumor Agent

Scientific Field: Oncology .

Methods of Application: Plitidepsin inhibits the human protein eEF1A, which has potential interactions with multiple proteins .

Results or Outcomes

Antiviral Agent against Other Viruses

Scientific Field: Virology .

Results or Outcomes

Immunosuppressive Agent

Scientific Field: Immunology .

Results or Outcomes

Antiviral Agent against SARS-CoV-2 Variants

Scientific Field: Virology .

Safety And Hazards

Plitidepsin should be handled with care to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

将来の方向性

Plitidepsin has emerged as a candidate anti-SARS-CoV-2 agent . It has demonstrated superior ex vivo efficacy compared to other host-directed agents and remdesivir, and it might retain its antiviral effect against the more transmittable B.1.1.7 variant . A phase III trial is being planned to compare the plitidepsin–dexamethasone regimen to the current standard of care only in moderately affected hospitalized patients .

特性

IUPAC Name

(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-N-methyl-1-(2-oxopropanoyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H87N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-34,36,39-44,46-47,49,66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34-,36+,39-,40-,41-,42+,43-,44-,46+,47-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSZLLQJYRSZIS-LXNNNBEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@@H]3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H87N7O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1110.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Plitidepsin has antineoplastic activity which stems from plitidepsin's ability to inhibit cell growth and induce apoptosis. Plitidepsin's primary intracellular target is the eukaryotic elongation factor 1A2 (eEF1A2). It also inhibits the growth and induces apoptosis in MOLT-4 cells by inhibiting VEGF secretion, which blocks the VEGF/VEGFR-1 autocrine loop that is required for the growth of the MOLT-4 cells. Through inhibition of eEF1A, plitidepsin also demonstrated antiviral activity against SARS-CoV-2. The exact mechanism of action is not fully understood and plitidepsin may have multiple modes of action.
Record name Plitidepsin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04977
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Plitidepsin

CAS RN

137219-37-5
Record name Plitidepsin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137219375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Plitidepsin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04977
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PLITIDEPSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y76ID234HW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Plitidepsin
Reactant of Route 2
Plitidepsin
Reactant of Route 3
Plitidepsin
Reactant of Route 4
Plitidepsin
Reactant of Route 5
Reactant of Route 5
Plitidepsin
Reactant of Route 6
Plitidepsin

Citations

For This Compound
1,890
Citations
S Alonso-Álvarez, E Pardal… - Drug Design …, 2017 - Taylor & Francis
… of plitidepsin in combination with other active agents in these indications. Results of plitidepsin … In this review, we critically analyze the published studies on plitidepsin in hematological …
Number of citations: 84 www.tandfonline.com
MJ Muñoz-Alonso, L González-Santiago… - Current opinion in …, 2009 - europepmc.org
… plitidepsin yielded promising results of anticancer activity in patients with cancer. Several studies have revealed that plitidepsin … This review outlines the current knowledge of plitidepsin …
Number of citations: 49 europepmc.org
MA Martinez - Antimicrobial Agents and Chemotherapy, 2021 - Am Soc Microbiol
… Plitidepsin, a repurposed drug developed for the treatment of multiple myeloma, targets … Plitidepsin has shown efficacy in animal models and phase I/II human trials. Although plitidepsin …
Number of citations: 33 journals.asm.org
A Danu, C Willekens, V Ribrag - Expert Opinion on Orphan Drugs, 2013 - Taylor & Francis
… of plitidepsin in a caspase-3-dependent manner. PKC-δ is cleaved and also phosphorylated … the plitidepsin apoptotic process and cells deficient in PKC-δ are resistant to plitidepsin …
Number of citations: 13 www.tandfonline.com
M Papapanou, E Papoutsi, T Giannakas… - Journal of personalized …, 2021 - mdpi.com
… Plitidepsin, a cyclic depsipeptide authorized in Australia for … summarize current knowledge on plitidepsin’s clinical profile, … potential safety and efficacy of plitidepsin, in terms of viral load …
Number of citations: 21 www.mdpi.com
M Leisch, A Egle, R Greil - Future Oncology, 2019 - Future Medicine
Plitidepsin is a marine-derived anticancer … for plitidepsin plus dexamethasone compared with dexamethasone. Median progression-free survival was 3.8 months in the plitidepsin arm …
Number of citations: 51 www.futuremedicine.com
KM White, R Rosales, S Yildiz, T Kehrer, L Miorin… - Science, 2021 - science.org
… We next tested plitidepsin in the same antiviral assay using a human cell line (hACE2-293T)… inhibitory doses of plitidepsin or remdesivir. We found that plitidepsin significantly reduced …
Number of citations: 266 www.science.org
JF Varona, P Landete, JA Lopez-Martin… - Life science …, 2022 - life-science-alliance.org
… Here, we show that plitidepsin distributes preferentially to lung … 16), or 2.5 mg (n = 15) plitidepsin once daily for 3 d. The primary … Plitidepsin has a favorable safety profile in patients with …
Number of citations: 25 www.life-science-alliance.org
A Soto-Matos, S Szyldergemajn, S Extremera… - Marine drugs, 2011 - mdpi.com
Plitidepsin is a cyclic depsipeptide of marine origin in clinical … trials with the single-agent plitidepsin. Demographic, clinical and … risk profile for single-agent plitidepsin in cancer patients. …
Number of citations: 18 www.mdpi.com
R Plummer, P Lorigan, E Brown, R Zaucha… - British journal of …, 2013 - nature.com
… Plitidepsin showed sustained clinical antitumour activity in a … In a phase II trial, plitidepsin 3-h intravenous (iv) infusion … plitidepsin/DTIC combination, and dose level 2 (plitidepsin …
Number of citations: 29 www.nature.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。